Benzoic acid + 1O, 2MeO, O-Hex
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Overview
Description
Erigeside C is a natural phenolic compound primarily isolated from the plant Erigeron breviscapus, which belongs to the Asteraceae family . It is known for its various biological activities and potential therapeutic applications. The compound has a molecular formula of C15H20O10 and a molecular weight of 360.31 g/mol .
Preparation Methods
Chemical Reactions Analysis
Erigeside C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Erigeside C can lead to the formation of quinones, while reduction can yield alcohol derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Erigeside C involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant properties, scavenging free radicals and reducing oxidative stress . Additionally, Erigeside C has been shown to inhibit soluble epoxide hydrolase, an enzyme involved in the metabolism of fatty acid epoxides, which contributes to its anti-inflammatory and anti-tumor activities .
Comparison with Similar Compounds
Erigeside C is unique among phenolic compounds due to its specific structure and biological activities. Similar compounds include other phenolic glucosides such as pipercroside A and B, which are also isolated from plants and exhibit similar biological activities . Erigeside C stands out due to its higher potency and broader range of applications in scientific research and medicine .
Properties
IUPAC Name |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxy-3,5-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O10/c1-22-7-3-6(4-8(23-2)10(7)17)14(21)25-15-13(20)12(19)11(18)9(5-16)24-15/h3-4,9,11-13,15-20H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYLTHWUJCCASO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)OC2C(C(C(C(O2)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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